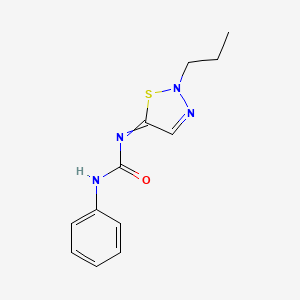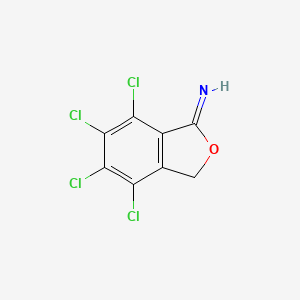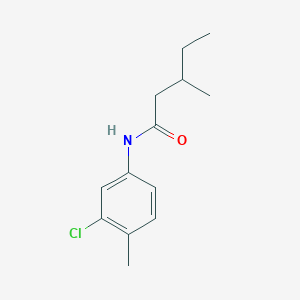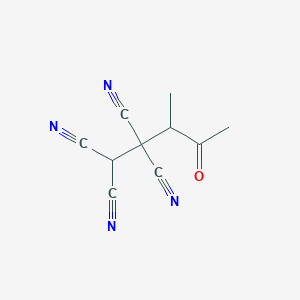
1H-Tetrazole-1-acetic acid, 5-(5-(4-methoxyphenyl)-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(4-methoxyphenyl)-2-furanyl)- is a complex organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and other fields.
Preparation Methods
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(4-methoxyphenyl)-2-furanyl)- typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the tetrazole ring.
Substitution Reactions: Introduction of the methoxyphenyl and furanyl groups through substitution reactions.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Tetrazole-1-acetic acid, 5-(5-(4-methoxyphenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(4-methoxyphenyl)-2-furanyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(4-methoxyphenyl)-2-furanyl)- involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H-Tetrazole-1-acetic acid, 5-(5-(4-methoxyphenyl)-2-furanyl)- can be compared with other similar compounds, such as:
5-(4-Methylphenyl)-1H-tetrazole: Similar structure but with a methyl group instead of a methoxy group.
1H-Tetrazole-1-acetic acid, 5-[(phenylmethyl)sulfonyl]-, ethyl ester: Features a sulfonyl group and ethyl ester instead of the methoxyphenyl and furanyl groups.
1H-Tetrazole-1-acetic acid, 5-(4-nitrophenyl)-, ethyl ester: Contains a nitrophenyl group and ethyl ester.
Properties
CAS No. |
93770-57-1 |
|---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-[5-[5-(4-methoxyphenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)11-6-7-12(22-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
XCEGBWFGJNREBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)

![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)

![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)



![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
